molecular formula C18H20BrN3O2 B2629892 (2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706106-30-0

(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2629892
M. Wt: 390.281
InChI Key: MNYFSKKTWPLBFX-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a compound that includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . This type of structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. The boron moiety in these compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including the 1,3,4-oxadiazole moiety, exhibit a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antitubercular, antifungal, antidiabetic, and anticancer effects. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine type nitrogen atom, facilitates effective binding with various enzymes and receptors in biological systems, enhancing bioactivities through numerous weak interactions. This has led to the development of 1,3,4-oxadiazole-based derivatives being explored for treatment in various medical conditions, showcasing their significant therapeutic potential (Verma et al., 2019).

Contributions to Drug Design

The oxadiazole and piperidine components are pivotal pharmacophoric groups in the design of antipsychotic agents. These groups improve the potency and selectivity of binding affinity at D2-like receptors, suggesting their critical role in the development of treatments for psychiatric disorders. This indicates the potential of these structures in creating more selective and potent therapeutic agents, highlighting their importance in medicinal chemistry and drug design (Sikazwe et al., 2009).

Potential for Synthetic Routes and Applications

The synthetic versatility of the 1,3,4-oxadiazole scaffold allows for the development of novel compounds with broad applications in pharmacology, material science, and organic electronics. Innovative synthetic strategies have been summarized for 1,3,4-oxadiazole derivatives, including dehydrogenative cyclization and oxidative cyclization, among others. These methods facilitate the synthesis of compounds with high photoluminescent quantum yield, thermal and chemical stability, making them suitable for metal-ion sensors and other chemosensors. This underscores the structural component's relevance in creating functional materials and therapeutic agents with specific sensing capabilities (Sharma et al., 2022).

Future Directions

1,2,4-oxadiazole derivatives, such as the compound , have shown promising results in various fields including medicine and agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

(2-bromophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYFSKKTWPLBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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